5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)furan-2-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a furan ring substituted with a bromine atom and a carboxamide group, which is further modified with a cyclopentylmethyl group containing a hydroxyethoxy moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)furan-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Amidation: The carboxylic acid derivative of the furan ring is converted to the corresponding carboxamide using reagents such as thionyl chloride (SOCl₂) followed by reaction with the appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to the corresponding amine.
Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)furan-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The hydroxyethoxy and carboxamide groups may play crucial roles in binding to these targets, while the bromine atom may enhance the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(cyclopentylmethyl)furan-2-carboxamide: Lacks the hydroxyethoxy group, which may affect its solubility and reactivity.
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)furan-2-carboxamide: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
5-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)furan-2-carboxamide: Similar structure but with a chlorine atom instead of bromine, which may alter its chemical properties.
Uniqueness
The presence of both the bromine atom and the hydroxyethoxy group in 5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)furan-2-carboxamide makes it unique, providing a balance of reactivity and solubility that can be advantageous in various applications.
Properties
IUPAC Name |
5-bromo-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO4/c14-11-4-3-10(19-11)12(17)15-9-13(18-8-7-16)5-1-2-6-13/h3-4,16H,1-2,5-9H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSHNNXCDPZHHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=C(O2)Br)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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